![molecular formula C17H16ClF3O2S B14601271 2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene CAS No. 61166-95-8](/img/structure/B14601271.png)
2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene is a complex organic compound that features a trifluoromethyl group, a sulfinyl group, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene typically involves multiple steps, including the introduction of the trifluoromethyl group, the sulfinyl group, and the phenoxy group. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the aromatic ring. This can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields a sulfone derivative, while reduction yields a sulfide derivative.
Applications De Recherche Scientifique
2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenyl]benzene
- 2-(Butane-1-sulfinyl)-1-chloro-4-[3-(difluoromethyl)phenoxy]benzene
- 2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]toluene
Uniqueness
2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene is unique due to the presence of both the trifluoromethyl and sulfinyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfinyl group provides additional reactivity through redox chemistry.
Propriétés
Numéro CAS |
61166-95-8 |
|---|---|
Formule moléculaire |
C17H16ClF3O2S |
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
2-butylsulfinyl-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C17H16ClF3O2S/c1-2-3-9-24(22)16-11-14(7-8-15(16)18)23-13-6-4-5-12(10-13)17(19,20)21/h4-8,10-11H,2-3,9H2,1H3 |
Clé InChI |
JSXPSGNFTQLKNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)C1=C(C=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



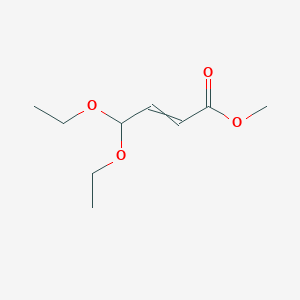

![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)

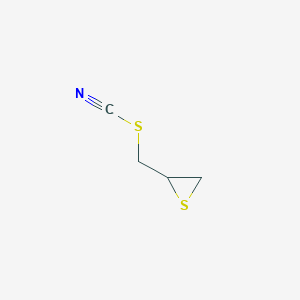
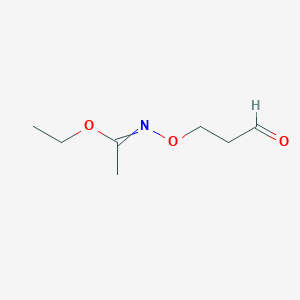

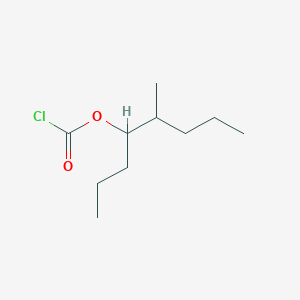
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)

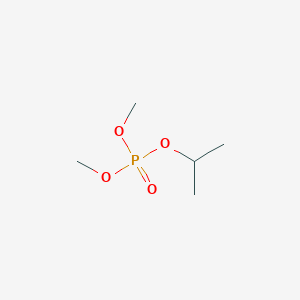
![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
